4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the class of 1,8-naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or its derivatives in the presence of suitable catalysts . This reaction typically proceeds through a series of condensation and cyclization steps, leading to the formation of the desired naphthyridine core.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield quinones, while reduction of the carbonyl groups can produce alcohols or amines .
Scientific Research Applications
4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound exhibits potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the development of new materials, such as dyes and polymers .
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar hydroxyl and carbonyl functional group arrangement but differ in the core structure.
1,5-naphthyridines: These compounds have a different arrangement of nitrogen atoms in the naphthyridine ring.
2-hydroxyquinoline: This compound has a similar hydroxyl group but differs in the position and structure of the core ring .
Uniqueness
4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both methoxybenzyl and phenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-30-18-12-6-5-8-15(18)14-25-22(28)19-20(27)17-11-7-13-24-21(17)26(23(19)29)16-9-3-2-4-10-16/h2-13,27H,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUPSLQFUKDOAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.